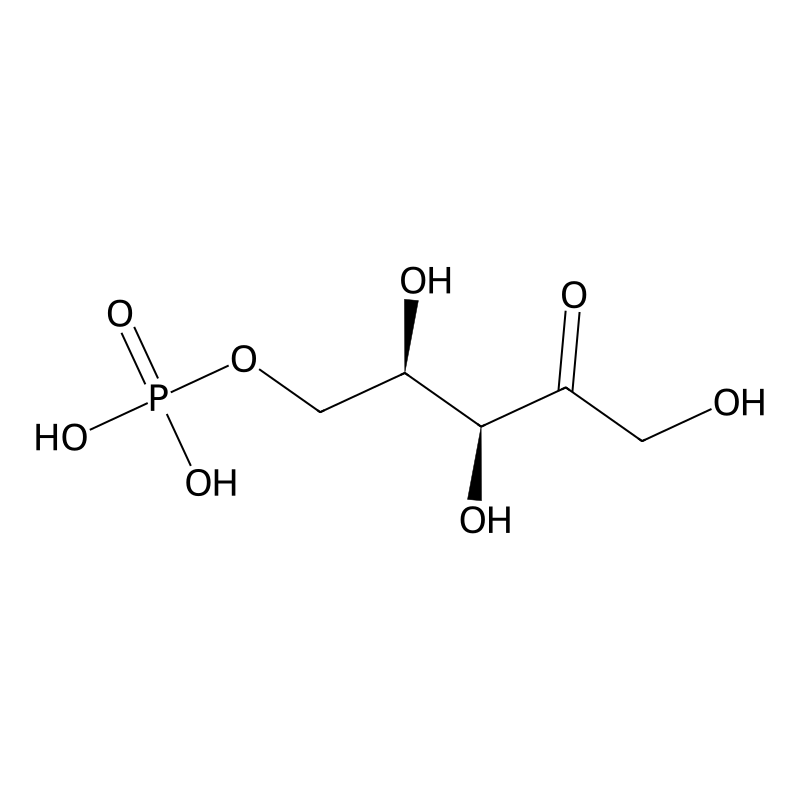D-Xylulose 5-phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
D-Xylulose 5-phosphate in the Pentose Phosphate Pathway
D-Xylulose 5-phosphate (DXP) plays a crucial role in the pentose phosphate pathway (PPP), a metabolic pathway found in all living organisms. The PPP is an alternative pathway to glycolysis for generating energy and providing precursors for nucleotide synthesis and other important cellular processes. DXP acts as an intermediate metabolite within the PPP, being converted from ribose 5-phosphate and then further transformed into other sugars like sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate .
DXP in Regulation of Glycolysis
Recent research has revealed a broader role for DXP beyond the PPP. It has been shown to be involved in the regulation of glycolysis, the primary pathway for cellular energy production. DXP interacts with the bifunctional enzyme phosphofructokinase-2/fructose-bisphosphatase-2 (PFK2/FBPase2) . By activating protein phosphatase, DXP stimulates the dephosphorylation of PFK2/FBPase2, leading to:
- Inhibition of FBPase2 activity: This prevents the conversion of fructose 2,6-bisphosphate back to fructose 6-phosphate, a step that would ultimately decrease glycolysis.
- Activation of PFK2 activity: This promotes the phosphorylation of fructose 6-phosphate into fructose 2,6-bisphosphate, a crucial activator of glycolysis.
Therefore, DXP contributes to the upregulation of glycolysis by influencing PFK2/FBPase2 activity .
DXP and Potential Applications in Terpenoid Biosynthesis
DXP is also the starting point for the non-mevalonate pathway, an alternative pathway for the biosynthesis of terpenoids, a large and diverse class of natural products with various biological functions. This pathway is not present in animals and higher plants but is found in some bacteria and plastids (chloroplasts) of lower plants and algae .
D-Xylulose 5-phosphate is a crucial intermediate in the pentose phosphate pathway, which is essential for cellular metabolism. It is a ketose sugar derived from ribulose 5-phosphate through the action of ribulose-5-phosphate epimerase. The compound has the molecular formula C₅H₁₁O₈P and is characterized by its role as a donor of two-carbon ketone groups in transketolase reactions within the non-oxidative branch of the pentose phosphate pathway. This pathway is vital for generating NADPH and ribose-5-phosphate, which are necessary for nucleotide synthesis and other biosynthetic processes .
- In the PPP: D-Xyl-5-P participates in the sugar rearrangement reactions within the PPP through its ketose structure. The two-carbon unit it donates is crucial for the synthesis of ribose-5-phosphate, a vital precursor for nucleotides [].
- Regulation of Glycolysis: D-Xyl-5-P binds to and activates the PFK2/FBPase2 enzyme, promoting glycolysis by increasing the activity of phosphofructokinase-2, an enzyme responsible for fructose-2,6-bisphosphate synthesis, a potent activator of glycolysis [].
- Transketolase Reaction: D-Xylulose 5-phosphate can react with ribose 5-phosphate to yield glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate. This reaction is catalyzed by the enzyme transketolase, which facilitates the transfer of two-carbon units between sugars .
- Regulation of Glycolysis: D-Xylulose 5-phosphate activates protein phosphatase, which subsequently dephosphorylates the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase. This leads to an increase in fructose 2,6-bisphosphate levels, promoting glycolysis .
D-Xylulose 5-phosphate is not only an intermediary metabolite but also plays significant roles in regulating metabolic pathways:
- Gene Expression: Recent studies suggest that D-Xylulose 5-phosphate may influence gene expression by promoting the carbohydrate response element-binding protein (ChREBP) in the fed state, although its role compared to D-glucose 6-phosphate remains under investigation .
- Metabolic Regulation: It serves as a signaling molecule that modulates various metabolic pathways, including glycolysis and lipogenesis, thus impacting energy homeostasis within cells .
D-Xylulose 5-phosphate can be synthesized through several methods:
- From Ribulose 5-Phosphate: The primary method involves the epimerization of ribulose 5-phosphate to form D-xylulose 5-phosphate, catalyzed by ribulose-5-phosphate epimerase .
- Biochemical Pathways: It can also be synthesized from xylose via phosphorylation, facilitating its entry into the pentose phosphate pathway .
D-Xylulose 5-phosphate has several applications in biochemistry and medicine:
- Metabolic Studies: It serves as a model compound for studying metabolic pathways and enzyme kinetics.
- Biotechnology: Understanding its role can aid in developing strategies for metabolic engineering in microorganisms to enhance production of biofuels and biochemicals .
Research on D-Xylulose 5-phosphate interactions focuses on its regulatory effects on various enzymes and metabolic pathways:
- Enzyme Regulation: Studies indicate that it interacts with multiple enzymes involved in carbohydrate metabolism, including phosphofructokinase-2/fructose-2,6-bisphosphatase and transketolase, influencing their activity and thus cellular metabolism .
- Metabolite Interactions: Its interactions with other metabolites like glucose and fructose highlight its importance in maintaining metabolic balance within cells.
D-Xylulose 5-phosphate shares structural and functional similarities with several other compounds involved in carbohydrate metabolism. Here are some notable examples:
| Compound Name | Structure Type | Key Role |
|---|---|---|
| D-Ribulose 5-phosphate | Pentose phosphate | Precursor for D-Xylulose 5-phosphate |
| D-Fructose 6-phosphate | Hexose phosphate | Central role in glycolysis |
| D-Glucose 6-phosphate | Hexose phosphate | Key regulator of glycolysis |
| D-Glyceraldehyde 3-phosphate | Triose | Intermediate in glycolysis |
Uniqueness of D-Xylulose 5-Phosphate
D-Xylulose 5-phosphate is unique due to its specific role in the non-oxidative branch of the pentose phosphate pathway, where it acts as a two-carbon donor in transketolase reactions. Unlike other similar compounds, it also plays a significant regulatory role in glycolysis through its interaction with bifunctional enzymes.
Physical Description
XLogP3
Wikipedia
Xylulose 5-phosphate








